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Compound of Interest

Compound Name: Sulesomab

CAS No.: 167747-19-5

Cat. No.: B1169531

Get Quote

Technical Support Center: Sulesomab (anti-
CEACAM6)
Welcome to the technical support center for Sulesomab. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on minimizing

non-specific binding and effectively utilizing Sulesomab in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Sulesomab and what is its target?

A1: Sulesomab is a Fab fragment of a murine monoclonal antibody.[1] It is designed to target

the Carcinoembryonic Antigen-related Cell Adhesion Molecule 6 (CEACAM6), also known as

Non-specific Cross-reacting Antigen (NCA-90) or CD66c.[1][2][3] This antigen is primarily

expressed on the surface of granulocytes and is upregulated in activated granulocytes.[2][3]

Q2: What are the main applications of Sulesomab?
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A2: Sulesomab, when radiolabeled with technetium-99m (99mTc-Sulesomab, trade name

LeukoScan), is used as a diagnostic imaging agent to determine the location and extent of

infection and inflammation, particularly in suspected cases of osteomyelitis.[1][4] In a research

context, it can be used in various immunoassays to detect CEACAM6 expression.

Q3: What causes non-specific binding with Sulesomab?

A3: Non-specific binding of Sulesomab can be attributed to several factors:

Increased vascular permeability: In areas of inflammation, leaky blood vessels can lead to

the accumulation of the antibody fragment in the interstitial space, independent of specific

antigen binding.[2]

Cross-reactivity: The CEA family of proteins, to which CEACAM6 belongs, has several highly

homologous members.[2][5] There is a possibility of cross-reactivity with other CEA family

members expressed in different tissues.

Fc receptor-independent binding: Although Sulesomab is a Fab fragment and lacks the Fc

region, non-specific binding to other cell surface proteins or extracellular matrix components

can still occur.

Expression of CEACAM6 in other tissues: CEACAM6 is also expressed in some normal

tissues, such as columnar epithelial and goblet cells of the colon, as well as in various tumor

cell lines.[3][6] This can lead to off-target binding in certain experimental models.

Q4: Can I use Sulesomab for applications other than in vivo imaging?

A4: Yes, unconjugated Sulesomab can be adapted for use in various immunoassays such as

immunohistochemistry (IHC) and flow cytometry to detect CEACAM6 expression in cells and

tissues. However, optimization of the protocol to minimize non-specific binding is crucial.
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Potential Cause Recommended Solution

Inadequate Blocking

Increase blocking time to 60 minutes. Use a

blocking buffer containing 5-10% normal serum

from the species of the secondary antibody

(e.g., normal goat serum for a goat anti-mouse

secondary). Bovine Serum Albumin (BSA) at a

concentration of 1-5% can also be used.[7][8]

Suboptimal Primary Antibody Concentration

Titrate the Sulesomab concentration. Start with

a range of dilutions (e.g., 1:50, 1:100, 1:200,

1:500) to find the optimal balance between

specific signal and background.

Insufficient Washing

Increase the number and duration of wash

steps. Use a wash buffer containing a mild

detergent like 0.05% Tween-20 in PBS.[7]

Cross-reactivity of Secondary Antibody

Use a pre-adsorbed secondary antibody to

minimize cross-reactivity with endogenous

immunoglobulins in the tissue.

Endogenous Enzyme Activity (for enzymatic

detection)

If using HRP-conjugated secondary antibodies,

quench endogenous peroxidase activity with a

3% H2O2 solution. For alkaline phosphatase,

use levamisole.[9]

High Background Signal in Flow Cytometry
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Potential Cause Recommended Solution

Non-specific Antibody Binding

Incubate cells with an Fc receptor blocking

reagent prior to staining, even though

Sulesomab is a Fab fragment, to block other

potential non-specific binding sites.[10]

Inadequate Washing

Increase the number of washes after antibody

incubation. Use a wash buffer containing 1-2%

BSA or FBS.

Suboptimal Antibody Concentration

Titrate the Sulesomab concentration to

determine the optimal staining concentration

with the lowest background.

Dead Cells

Use a viability dye to exclude dead cells from

the analysis, as they can non-specifically bind

antibodies.

Autofluorescence

Include an unstained control to assess the level

of cellular autofluorescence. If high, consider

using a brighter fluorophore-conjugated

secondary antibody to improve the signal-to-

noise ratio.

Experimental Protocols
Protocol for Immunohistochemical Staining with
Sulesomab
This protocol is a general guideline and may require optimization for your specific tissue and

experimental setup.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Transfer to

100% Ethanol: 2 x 3 minutes. c. Transfer to 95% Ethanol: 2 x 3 minutes. d. Transfer to 70%

Ethanol: 2 x 3 minutes. e. Rinse with distilled water.

2. Antigen Retrieval: a. Immerse slides in a citrate-based antigen retrieval solution (pH 6.0). b.

Heat to 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature (approx. 20
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minutes). d. Rinse with PBS.

3. Blocking: a. Incubate sections with a blocking buffer (e.g., PBS with 5% normal goat serum

and 1% BSA) for 1 hour at room temperature in a humidified chamber.[7][8]

4. Primary Antibody Incubation: a. Dilute Sulesomab to its optimal concentration in the

blocking buffer. b. Incubate sections with the diluted Sulesomab overnight at 4°C in a

humidified chamber.

5. Washing: a. Wash slides with PBS containing 0.05% Tween-20: 3 x 5 minutes.

6. Secondary Antibody Incubation: a. Incubate sections with a suitable secondary antibody

(e.g., goat anti-mouse IgG conjugated to a fluorophore or enzyme) diluted in blocking buffer for

1 hour at room temperature.

7. Washing: a. Wash slides with PBS containing 0.05% Tween-20: 3 x 5 minutes.

8. Detection (if using an enzyme-conjugated secondary): a. Incubate with the appropriate

substrate (e.g., DAB for HRP) until the desired color intensity is reached. b. Rinse with distilled

water.

9. Counterstaining and Mounting: a. Counterstain with hematoxylin (for chromogenic detection)

or a nuclear stain like DAPI (for fluorescent detection). b. Dehydrate (if necessary) and mount

with a suitable mounting medium.

Protocol for Flow Cytometry with Sulesomab
1. Cell Preparation: a. Prepare a single-cell suspension from your sample. b. Wash cells with

ice-cold FACS buffer (PBS with 2% FBS or BSA). c. Centrifuge at 300-400 x g for 5 minutes

and discard the supernatant.

2. Fc Receptor Blocking: a. Resuspend cells in FACS buffer containing an Fc block reagent. b.

Incubate for 10-15 minutes on ice.

3. Primary Antibody Staining: a. Without washing, add the optimal concentration of Sulesomab
to the cell suspension. b. Incubate for 30-60 minutes on ice in the dark.
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4. Washing: a. Wash the cells twice with 2 mL of FACS buffer. Centrifuge at 300-400 x g for 5

minutes between washes.

5. Secondary Antibody Staining (if Sulesomab is not directly conjugated): a. Resuspend the

cell pellet in FACS buffer containing the fluorescently labeled secondary antibody (e.g., goat

anti-mouse IgG). b. Incubate for 30 minutes on ice in the dark.

6. Washing: a. Wash the cells twice with 2 mL of FACS buffer.

7. Viability Staining: a. Resuspend the cell pellet in FACS buffer and add a viability dye

according to the manufacturer's instructions.

8. Data Acquisition: a. Resuspend the final cell pellet in an appropriate volume of FACS buffer.

b. Analyze the samples on a flow cytometer as soon as possible.
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Caption: Logical relationship between causes of non-specific binding and troubleshooting

strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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